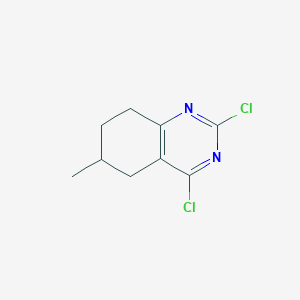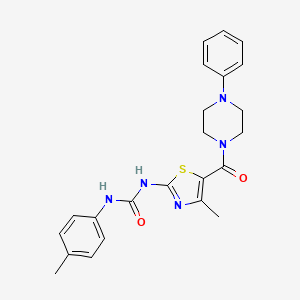
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a derivative of phenyl thiazolyl urea, which is a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a thiazolyl urea moiety and phenyl groups, which are important for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the formation of urea derivatives by reacting isocyanates with amines or by coupling carbonyl-containing compounds with amines. For instance, in the synthesis of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas, various phenyl ureas were designed and synthesized, and their structures were confirmed using techniques such as 1H NMR, IR, and HRMS . Similarly, 1,3-disubstituted ureas were synthesized by reacting 1-(isocyanatomethyl)adamantane with aminopyrazoles . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of phenyl thiazolyl urea derivatives is crucial for their biological activity. The presence of a thiazole ring and phenyl groups is a common feature among these compounds. The structure-activity relationship (SAR) can be studied using 3D-QSAR models to predict biological activity based on molecular structure, as demonstrated in the synthesis of N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas .
Chemical Reactions Analysis
The chemical reactivity of phenyl thiazolyl urea derivatives is influenced by the functional groups present in the molecule. These compounds can exhibit various biological activities, such as insecticidal and fungicidal properties, as seen in some of the synthesized N-4-methyl-1,2,3-thiadiazole-5-carbonyl-N'-phenyl ureas . The specific reactions and interactions at the molecular level that confer these properties would be an important area of study for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, can affect their biological efficacy. For example, the solubility of 1,3-disubstituted ureas in water was found to be in the range of 45-85 µmol/l, which is relevant for their inhibitory activity against human soluble epoxide hydrolase (sEH) . The lipophilicity, represented by the clog P value, is another important property that can influence the antibacterial activity of phenyl thiazolyl urea derivatives, as seen in the case of 3,4-difluorophenyl 5-cyanothiazolylurea .
Wissenschaftliche Forschungsanwendungen
The compound "1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea" is part of a broader class of chemical entities known for their varied applications in scientific research. These compounds, characterized by their structural complexity, often possess unique biological activities that make them of interest in medicinal chemistry, material science, and biochemistry. While the specific applications of this compound were not directly found, insights can be drawn from the scientific applications of structurally related compounds such as ureas, benzothiazoles, and phenylpiperazine derivatives.
Ureas in Drug Design
Ureas exhibit significant biological activities due to their unique hydrogen-binding capabilities, making them crucial in drug-target interactions. Their incorporation into small molecules can modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, suggesting the potential utility of our compound in drug development (Jagtap et al., 2017).
Benzothiazoles' Biological Importance
Benzothiazoles, closely related to thiazolyl compounds, have a broad spectrum of biological activities. Their derivatives, including (thio)ureabenzothiazoles, have shown potential as therapeutic agents in medicinal chemistry, highlighting their importance in the development of fungicides, herbicides, and treatments for diseases like rheumatoid arthritis and systemic lupus erythematosus (Rosales-Hernández et al., 2022).
Phenylpiperazine Derivatives in Therapeutics
Phenylpiperazine is a versatile scaffold used in medicinal chemistry, with recent derivatives reaching late-stage clinical trials for the treatment of CNS disorders. This indicates the "druglikeness" of phenylpiperazine derivatives, suggesting that our compound could be explored for its therapeutic potentials across various medical fields beyond CNS disorders (Maia et al., 2012).
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-16-8-10-18(11-9-16)25-22(30)26-23-24-17(2)20(31-23)21(29)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLQTVCEKVFSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

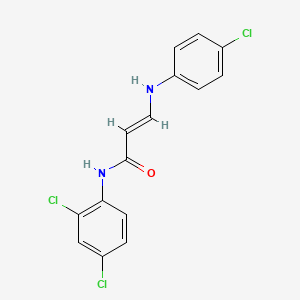


![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)
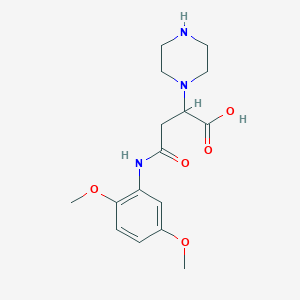

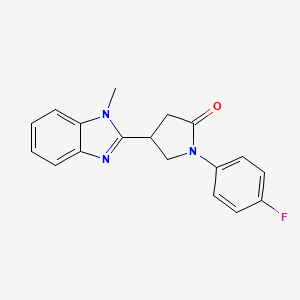
![1'-(4-Isopropoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2520313.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2520317.png)
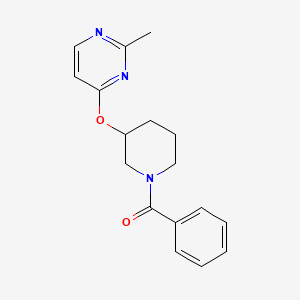
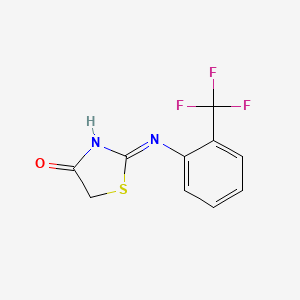
![4-hydroxy-6-methyl-3-[phenyl(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B2520321.png)
